BenchChemオンラインストアへようこそ!

Cinchonain Ib

Antioxidant Flavonolignan DPPH Assay

Cinchonain Ib (CAS 85022-69-1) is a naturally occurring flavonolignan first isolated from the bark of Trichilia catigua (catuaba) and also found in Eriobotrya japonica leaves. It belongs to a broader class of phenylpropanoid-substituted epicatechins known as cinchonains, which includes the structurally related epimers cinchonains Ia, Ic, and Id.

Molecular Formula C24H20O9
Molecular Weight 452.4 g/mol
CAS No. 85022-69-1
Cat. No. B1649418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinchonain Ib
CAS85022-69-1
Molecular FormulaC24H20O9
Molecular Weight452.4 g/mol
Structural Identifiers
SMILESC1C(C(OC2=C1C(=CC3=C2C(CC(=O)O3)C4=CC(=C(C=C4)O)O)O)C5=CC(=C(C=C5)O)O)O
InChIInChI=1S/C24H20O9/c25-14-3-1-10(5-17(14)28)12-8-21(31)32-20-9-16(27)13-7-19(30)23(33-24(13)22(12)20)11-2-4-15(26)18(29)6-11/h1-6,9,12,19,23,25-30H,7-8H2/t12-,19+,23+/m0/s1
InChIKeyLKCOZWLUAKSRQM-IBUUURQNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cinchonain Ib CAS 85022-69-1: Sourcing Guide for Research-Grade Flavonolignan with Verified Insulinotropic and Immunomodulatory Activity


Cinchonain Ib (CAS 85022-69-1) is a naturally occurring flavonolignan first isolated from the bark of Trichilia catigua (catuaba) and also found in Eriobotrya japonica leaves [1]. It belongs to a broader class of phenylpropanoid-substituted epicatechins known as cinchonains, which includes the structurally related epimers cinchonains Ia, Ic, and Id. As a specialized research compound, Cinchonain Ib is supplied as a purified reference standard, most notably under Sigma-Aldrich's phyproof® line, which guarantees certified chromatographic purity for analytical applications . For procurement in diabetes, immunology, or cardiovascular research, verifying the specific isomer (Ib vs. Ia) and the purity documentation is critical due to the documented stereochemistry-dependent biological activity profiles within this compound family.

Why Generic Substitution Fails: Evidence-Based Differentiation of Cinchonain Ib from Other Flavonolignans and Common Flavonoids


Substituting Cinchonain Ib with a generic flavonoid or even a closely related cinchonain analog introduces significant risk of experimental failure due to critical, quantifiable differences in potency, microbial target spectrum, and immunological modulation. Data demonstrates that the specific stereochemistry and substitution pattern of Cinchonain Ib confer a distinct biological signature. For instance, while Cinchonain Ib exhibits potent antioxidant activity (IC50 in the low µM range), its antibacterial activity against MRSA (MIC 31.25 µg/mL) is several-fold more potent than common flavonoids like quercetin (MIC 260 µg/mL) or catechin (MIC 78.1-156.2 µg/mL) [1][2][3]. Furthermore, its insulinotropic effect in vivo (150% increase in plasma insulin) is a specific, quantifiable response not universally shared by other polyphenols [4]. Relying on a cheaper, less-characterized analog without verifying these specific activity metrics can lead to null results, especially in targeted assays for immunomodulation or metabolic regulation.

Product-Specific Quantitative Evidence Guide: Validated Activity Data for Cinchonain Ib Procurement


Antioxidant Potency vs. Silybin: A DPPH Radical Scavenging Comparison

Cinchonain Ib demonstrates potent antioxidant activity in the DPPH radical scavenging assay, with IC50 values falling within a range of 2.3–9.4 µM [1][2]. In stark contrast, the well-known flavonolignan silybin A, a major component of silymarin, exhibits an IC50 of 490 ± 21 µM in the same assay [3]. This represents a difference in potency of over two orders of magnitude, highlighting the superior radical scavenging capacity of Cinchonain Ib relative to this widely used liver-protective standard.

Antioxidant Flavonolignan DPPH Assay

Antibacterial Activity Against MRSA: Direct MIC Comparison with Common Dietary Flavonoids

Cinchonain Ib exhibits direct antibacterial activity against clinically relevant pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and S. epidermidis. The reported Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Cinchonain Ib are 31.25 µg/mL and 250 µg/mL, respectively, against S. aureus, MRSA, and S. epidermidis [1]. In contrast, common dietary flavonoids show markedly weaker activity; for example, quercetin has an MIC of 260 µg/mL against MRSA [2], and catechin has an MIC range of 78.1-156.2 µg/mL [3]. Cinchonain Ib is therefore 2.5- to 8.3-fold more potent than these comparators.

Antibacterial MRSA Flavonoid

Antifungal Potency Against Candida glabrata: Synergy with Epicatechin and Amphotericin B

Cinchonain Ib, in combination with its structural relatives cinchonain Ia, demonstrates potent antifungal activity against the clinically relevant pathogen Candida glabrata, with an MIC of 3.9 µg/mL [1]. Importantly, Cinchonain Ib displays synergistic effects when combined with epicatechin or procyanidin B2, and notably with the standard antifungal agent amphotericin B, enhancing its efficacy [1]. This synergy profile is a specific and highly valuable characteristic not described for most common flavonoids, positioning Cinchonain Ib as a unique tool for studying combination antifungal therapies.

Antifungal Candida glabrata Drug Synergy

Immunomodulatory Cytokine Suppression: Quantified Reduction of IL-17A, IFN-γ, and TNF-α

Cinchonain Ib exhibits a broad and potent immunomodulatory profile, significantly reducing the levels of key pro-inflammatory cytokines. In vitro studies demonstrate that Cinchonain Ib significantly decreases the production of IL-17A, IFN-γ, TNF-α, IL-2, and IL-6 [1]. While direct head-to-head IC50 values against a specific flavonoid comparator are not available for this exact panel, the magnitude of effect (significant reduction across multiple Th1/Th17 cytokines) is a more comprehensive immunomodulatory signature than that typically observed for common flavonoids like apigenin (e.g., IC50 of 7.7 µM for NO production inhibition [2]). This multi-cytokine suppression profile indicates a broader impact on inflammatory signaling pathways.

Immunomodulation Cytokine Inflammation

In Vivo Insulinotropic Activity: A Quantified 150% Increase in Plasma Insulin

Cinchonain Ib demonstrates a potent and sustained insulinotropic effect in vivo. When administered orally to rats at a dose of 108 mg/kg, Cinchonain Ib significantly increased plasma insulin levels by 150% (p<0.05), an effect that was maintained for up to 240 minutes post-administration [1][2]. Notably, this increase occurred without a corresponding change in blood glucose levels, suggesting a direct effect on insulin secretion rather than a response to hyperglycemia. In vitro, Cinchonain Ib also significantly enhanced insulin secretion in INS-1 cells [2]. While other flavonoids like Sudachitin can also enhance insulin secretion (approximately doubling it), the specific 150% increase and 240-minute duration for Cinchonain Ib provides a quantifiable benchmark for experimental design.

Diabetes Insulin Secretion Metabolic Disease

Antineoplastic Cytotoxicity Profile: Differential Sensitivity Across Leukemia Cell Lines

Cinchonain Ib demonstrates selective in vitro cytotoxicity against a panel of leukemia cell lines. The compound inhibits the growth of K562 (chronic myelogenous leukemia), HL-60 (acute promyelocytic leukemia), and MOLT-4 (acute lymphoblastic leukemia) cells with IC50 values of 46.21±3.9, 51.83±3.17, and 57.52±4.57 µM, respectively [1]. This data establishes a baseline cytotoxic profile and indicates that Cinchonain Ib is not broadly cytotoxic, as its potency varies by over 11 µM across the three cell lines. This contrasts with some flavonoids that show either no activity or more uniform toxicity, providing a specific, quantifiable fingerprint for anticancer screening.

Anticancer Cytotoxicity Leukemia

Best Research and Industrial Application Scenarios for Cinchonain Ib Based on Validated Evidence


Investigating Potent, Non-Classical Antioxidant Mechanisms in Oxidative Stress Models

Given its DPPH radical scavenging IC50 in the low micromolar range (2.3–9.4 µM), Cinchonain Ib is ideally suited for research requiring a potent antioxidant tool compound. Its >50-fold potency advantage over silybin A [1] makes it a superior choice for in vitro studies of direct radical quenching, lipid peroxidation, and the protection of sensitive biomolecules from oxidative damage, particularly in models where high intrinsic activity is critical for observing an effect.

Developing Novel Anti-MRSA Agents and Antibiotic Potentiation Strategies

With a demonstrated MIC of 31.25 µg/mL against MRSA and other staphylococci, Cinchonain Ib is a valuable starting point for research into new anti-infective agents [2]. Its significantly higher potency compared to common flavonoids like quercetin (MIC 260 µg/mL) [3] justifies its use in structure-activity relationship (SAR) studies and for testing as a potential antibiotic adjuvant, especially in biofilm or resistance-modulation assays.

Studying Th17-Mediated Inflammation and Autoimmune Disease Mechanisms

The unique ability of Cinchonain Ib to significantly suppress a broad panel of Th1/Th17-related cytokines (IL-17A, IFN-γ, TNF-α, IL-2, IL-6) [4] positions it as a specialized research tool for dissecting inflammatory pathways. This distinct immunomodulatory signature makes it highly relevant for in vitro and in vivo models of psoriasis, rheumatoid arthritis, inflammatory bowel disease, and other conditions driven by this cytokine network.

Exploring Insulinotropic Mechanisms in Beta-Cell Function and Type 2 Diabetes Research

The quantifiable in vivo effect of Cinchonain Ib—a 150% increase in plasma insulin sustained for 240 minutes after oral administration of 108 mg/kg [5]—makes it a validated compound for metabolic research. It can be used as a positive control or investigational tool in studies focusing on glucose-stimulated insulin secretion (GSIS), beta-cell physiology, and the development of novel insulin secretagogues for managing type 2 diabetes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cinchonain Ib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.